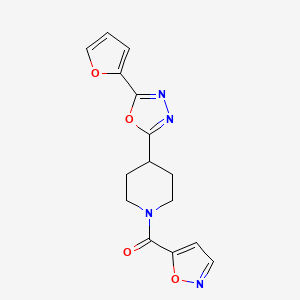
(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(isoxazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reactants and catalysts.Chemical Reactions Analysis
This involves studying the reactions the compound can undergo. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, reactivity, and stability .Scientific Research Applications
Antimicrobial Activities
One of the primary applications of compounds related to "(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(isoxazol-5-yl)methanone" is in the realm of antimicrobial activity. Studies have shown that derivatives of furan and oxadiazole, such as 1,3,4-oxadiazole and 1,2,4-triazole, exhibit significant antimicrobial properties. These compounds have been synthesized and tested against various microorganisms, demonstrating effectiveness in inhibiting microbial growth. The synthesis of these compounds involves multi-step reactions starting from furan-2-carbohydrazide, leading to azole derivatives that display promising antimicrobial activities (Başoğlu et al., 2013).
Anti-inflammatory and Antibacterial Agents
Another significant application of these compounds is their anti-inflammatory and antibacterial effects. Novel pyrazoline derivatives containing furan and oxadiazole moieties have been synthesized and evaluated for their biological activities. These compounds, particularly when synthesized via microwave-assisted methods, have shown potent anti-inflammatory and antibacterial activities. The molecular docking studies further support their potential as effective agents for treating inflammation and bacterial infections (Ravula et al., 2016).
Anticancer Applications
Research into the anticancer potential of thioxothiazolidin-4-one derivatives, incorporating furan and oxadiazole units, has revealed their ability to inhibit tumor growth and angiogenesis. These compounds have been evaluated using mouse models, demonstrating significant reductions in tumor volume and cell proliferation, as well as inhibiting tumor-induced angiogenesis. This suggests their potential utility in anticancer therapy, highlighting the versatility of furan and oxadiazole derivatives in medicinal chemistry (Chandrappa et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c20-15(12-3-6-16-23-12)19-7-4-10(5-8-19)13-17-18-14(22-13)11-2-1-9-21-11/h1-3,6,9-10H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFWBDMISHFPRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CC=NO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(isoxazol-5-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

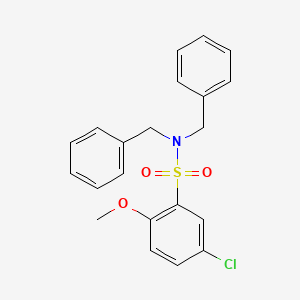
![N-(2,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2845534.png)
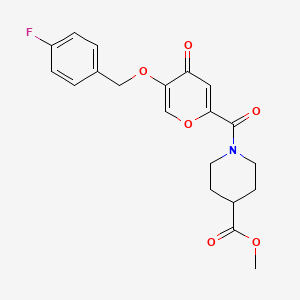
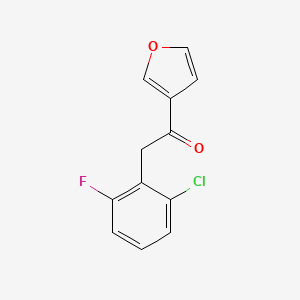
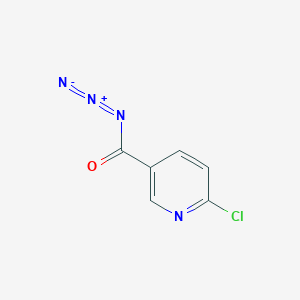
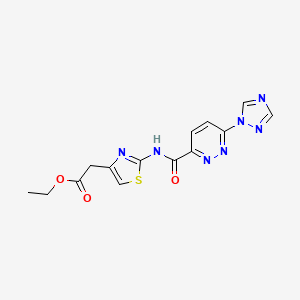
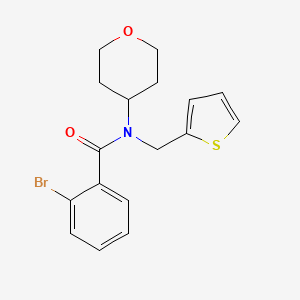
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethoxybenzamide](/img/structure/B2845544.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2845545.png)
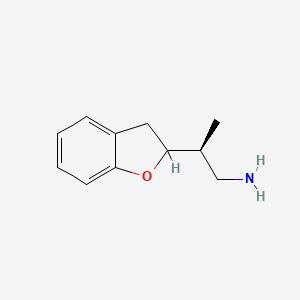
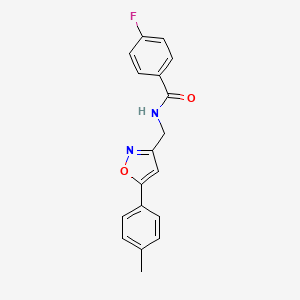

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2845550.png)
